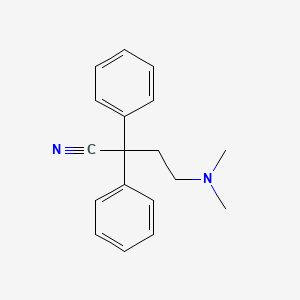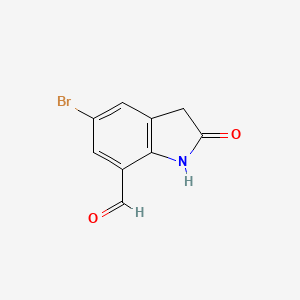
2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol: is an organic compound with the molecular formula C10H20O2 It is characterized by a cyclobutyl ring substituted with ethoxy and dimethyl groups, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of a strong acid catalyst to form the ethoxy group. Subsequent reduction of the ketone group yields the desired ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations based on its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its cyclobutyl and ethoxy groups, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- cis-3-Methoxycyclobutylmethanol
- 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
- 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol
- trans-3-Ethoxy-2,2-dimethylcyclobutanol
- cis-3-Ethoxy-2,2-dimethylcyclobutanol
Comparison: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is unique due to its specific combination of a cyclobutyl ring with ethoxy and ethan-1-ol groups. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of the ethoxy group can influence its reactivity and solubility compared to compounds with methoxy or hydroxyl groups.
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-(3-ethoxy-2,2-dimethylcyclobutyl)ethanol |
InChI |
InChI=1S/C10H20O2/c1-4-12-9-7-8(5-6-11)10(9,2)3/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
BUJKPZFZWAMCRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC(C1(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)

![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)
![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)






![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)

